sodium;3-ethoxy-3-oxoprop-1-en-1-olate
CAS No.:
Cat. No.: VC13488865
Molecular Formula: C5H7NaO3
Molecular Weight: 138.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7NaO3 |
|---|---|
| Molecular Weight | 138.10 g/mol |
| IUPAC Name | sodium;3-ethoxy-3-oxoprop-1-en-1-olate |
| Standard InChI | InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1 |
| Standard InChI Key | ITWVTNYFGKFDGE-UHFFFAOYSA-M |
| Isomeric SMILES | CCOC(=O)C=C[O-].[Na+] |
| Canonical SMILES | CCOC(=O)C=C[O-].[Na+] |
Introduction
Synthesis and Manufacturing
Primary Synthetic Route
The most documented synthesis involves the base-induced deprotonation of ethyl formate followed by hydrolysis (Equation 1):
Ethyl formate reacts with aqueous sodium hydroxide under controlled conditions (25–40°C, 4–6 hours), yielding the sodium enolate after neutralization. The reaction proceeds via nucleophilic attack by hydroxide at the carbonyl carbon, followed by elimination of ethanol.
Optimization and Scalability
Industrial-scale production requires meticulous control of:
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Temperature: Elevated temperatures (>50°C) promote side reactions, reducing yield.
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Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.
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Stoichiometry: A 1:1 molar ratio of ethyl formate to NaOH minimizes byproduct formation.
Post-synthesis purification typically involves recrystallization from ethanol/water mixtures, achieving >95% purity.
Chemical Structure and Properties
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular weight | 138.10 g/mol |
| Monoisotopic mass | 138.029288 Da |
| Solubility (25°C) | 120 mg/mL in H₂O |
| Storage conditions | -20°C, desiccated |
The planar enolate system delocalizes electron density across the C1–C2–O3 framework, rendering the α-carbon nucleophilic (Figure 1). Infrared spectroscopy confirms carbonyl stretching at 1680 cm⁻¹ and C–O–C vibrations at 1150 cm⁻¹.
Stability and Degradation
The compound is hygroscopic and decomposes above 150°C, releasing CO₂ and ethylene. Prolonged exposure to moisture induces hydrolysis to malonic acid derivatives:
Reactivity and Chemical Reactions
Hydrolysis
As a sodium enolate, the compound undergoes rapid hydrolysis in aqueous media, producing malonic acid semi-esters. This reactivity is exploited in buffer systems for enzymatic studies, where controlled release of carboxylate anions modulates pH.
Nucleophilic Additions
The α-carbon attacks electrophilic substrates (e.g., alkyl halides, carbonyls), forming C–C bonds. For example, reaction with benzyl bromide yields ethyl 3-benzyl-3-oxopropanoate:
Esterification and Transesterification
The ethoxy group participates in acid-catalyzed ester exchanges, enabling synthesis of branched esters for polymer precursors.
Applications in Research and Industry
Organic Synthesis
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Malonic Acid Production: Hydrolysis yields malonic acid, a key building block for barbiturates and flavorants.
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Heterocycle Formation: Cyclocondensation with ureas generates pyrimidine derivatives, relevant in pharmaceutical chemistry.
Biochemical Studies
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Enzyme Kinetics: Serves as a substrate for esterases and lipases, elucidating catalytic mechanisms.
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Metabolic Pathway Analysis: Incorporation into fatty acid analogs tracks β-oxidation in vitro.
Comparative Analysis with Related Compounds
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| Sodium ethoxide | Lacks carbonyl; stronger base | Limited nucleophilicity |
| Sodium acetate | No double bond; lower solubility | Poor conjugate addition |
| Magnesium 3-ethoxy-3-oxopropanoate | Divalent cation; slower hydrolysis | Enhanced thermal stability |
The enolate’s conjugated system confers superior electrophilic reactivity compared to saturated salts.
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